molecular formula C7H8OS B7868720 1-(thiophen-2-yl)cyclopropan-1-ol

1-(thiophen-2-yl)cyclopropan-1-ol

Cat. No.: B7868720
M. Wt: 140.20 g/mol
InChI Key: GFVAHNUXVLPLKX-UHFFFAOYSA-N
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Description

1-(thiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropanol ring substituted with a thiophene group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(thiophen-2-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with cyclopropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of thiophene derivatives and cyclopropanol in the presence of a base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(thiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The thiophene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(thiophen-2-yl)cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 1-(thiophen-2-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context and specific application.

Comparison with Similar Compounds

    Thiophene: A simpler analog that lacks the cyclopropanol ring.

    Cyclopropanol: A compound with a similar cyclopropanol ring but without the thiophene group.

    Thiophene Derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness: 1-(thiophen-2-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropanol ring and the thiophene group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-thiophen-2-ylcyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVAHNUXVLPLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.00 ml (14.88 mmol) ethylthiophene-2-carboxylate and 0.44 ml (1.45 mmol) titanium tetra-isopropyloxide are placed in 56 ml diethyl ether, 10.51 ml (31.54 mmol) ethylmagnesum bromide (Grignard reagent in tetrahydrofuran) in 28 ml diethyl ether are added dropwise within 1 hour, while the temperature should not rise above 20° C. The reaction mixture is stirred for 1.5 hours, then hydrolysed with 180 ml 10% sulphuric acid. The aqueous phase is extracted with diethyl ether, the combined organic phases are dried and evaporated to dryness. The residue is purified by chromatography. Yield: 0.300 g (14% of theoretical)
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-isopropyloxide
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Quantity
56 mL
Type
reactant
Reaction Step Five

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